4-oxo-N-phenyl-4H-chromene-2-carboxamide

Monoamine oxidase-B Parkinson's disease Neurodegeneration

4-Oxo-N-phenyl-4H-chromene-2-carboxamide (CAS 3845-16-7, MeSH C587651) is a synthetically versatile chromone-2-carboxamide derivative with molecular formula C₁₆H₁₁NO₃ and molecular weight 265.26 g·mol⁻¹. Its planar molecular architecture is stabilized by intramolecular hydrogen bonds between the amide N–H and the chromone carbonyl oxygen, constraining rotation and enforcing a near-planar geometry that critically influences target recognition.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
Cat. No. B1240998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-phenyl-4H-chromene-2-carboxamide
Synonyms4-Oxo-N-phenyl-4H-chromene-2-carboxamide
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C16H11NO3/c18-13-10-15(20-14-9-5-4-8-12(13)14)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19)
InChIKeyVVWWYMNUAXKVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-N-phenyl-4H-chromene-2-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization for Medicinal Chemistry Programs


4-Oxo-N-phenyl-4H-chromene-2-carboxamide (CAS 3845-16-7, MeSH C587651) is a synthetically versatile chromone-2-carboxamide derivative with molecular formula C₁₆H₁₁NO₃ and molecular weight 265.26 g·mol⁻¹ [1]. Its planar molecular architecture is stabilized by intramolecular hydrogen bonds between the amide N–H and the chromone carbonyl oxygen, constraining rotation and enforcing a near-planar geometry that critically influences target recognition [2]. The compound serves as the unsubstituted parent scaffold for a family of chromone-2-carboxamide analogs explored in monoamine oxidase-B inhibition, adenosine receptor ligation, and antiproliferative drug discovery programs [3]. Physicochemical characterization reports a computed logP of 2.47–3.12, density of 1.4 g·cm⁻³, and a boiling point of 472.4 °C at 760 mmHg, providing baseline parameters for formulation and analytical method development .

Why Generic Chromone Carboxamide Substitution Fails: Regioisomeric Lock, Conformational Rigidity, and Target-Specific Null Activity Define 4-Oxo-N-phenyl-4H-chromene-2-carboxamide as a Non-Interchangeable Research Tool


Chromone carboxamides are not a monolithic class; the position of the carboxamide attachment (C2 vs. C3 on the γ-pyrone ring) dictates a binary pharmacological switch. N-phenyl-4-oxo-4H-2-chromone carboxamides, including the target compound, are categorically inactive as monoamine oxidase-B (MAO-B) inhibitors, whereas their N-phenyl-4-oxo-4H-3-chromone carboxamide regioisomers exhibit sub-micromolar to low-nanomolar MAO-B potency [1]. This functional dichotomy arises from constrained molecular conformations—specifically, intramolecular N–H···O hydrogen bonds unique to the 2-carboxamide series—that prevent the ligand from adopting the binding pose required for MAO-B inhibition [2]. Similarly, adenosine receptor subtype selectivity diverges sharply: 2-carboxamides preferentially target A₃ receptors while 3-carboxamides favor A₂B subtypes [3]. Generic procurement of an unspecified 'chromone carboxamide' thus risks acquiring a regioisomer with diametrically opposite biological activity, rendering experimental results non-reproducible and structure–activity relationship (SAR) interpretations invalid.

Quantitative Differentiation Evidence for 4-Oxo-N-phenyl-4H-chromene-2-carboxamide: Head-to-Head Comparator Data Across MAO-B Inhibition, Adenosine Receptor Affinity, Crystal Polymorphism, and Antiproliferative Activity


MAO-B Inhibition: Complete Inactivity vs. Low-Nanomolar Potency of the 3-Carboxamide Regioisomer

4-Oxo-N-phenyl-4H-chromene-2-carboxamide (2-substituted regioisomer) exhibits no significant MAO-B inhibitory activity. In contrast, its direct regioisomer, 4-oxo-N-phenyl-4H-chromene-3-carboxamide (3-substituted), inhibits human MAO-B with an IC₅₀ of 71 nM in a recombinant baculovirus-expression assay, and further optimized 3-carboxamide congeners achieve IC₅₀ values as low as 8.3 nM [1]. This binary activity difference—from complete inactivity to single-digit nanomolar potency—is attributed to the intramolecular N–H···O hydrogen bond unique to the 2-carboxamide series, which sterically precludes the binding conformation required for MAO-B engagement [2]. The 2-substituted series thus serves as an essential negative control in MAO-B drug discovery SAR campaigns.

Monoamine oxidase-B Parkinson's disease Neurodegeneration Regioisomer selectivity

Crystal Structure and Polymorphism: Definitive Space Group Assignment vs. Polymorphic Diversity of 7-Methoxy Derivative

Single-crystal X-ray diffraction establishes that 4-oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes exclusively in the monoclinic space group P2₁/n with unit cell parameters unambiguously determined [1]. Its 7-methoxy-4-oxo-N-p-tolyl derivative, by contrast, exhibits solid-state polymorphism: two distinct anhydrous polymorphs crystallizing in space groups P2₁/c and P1, plus a hemihydrate form (C₁₈H₁₅NO₄·0.5H₂O) in space group C2/c [1]. The target compound adopts an anti-rotamer conformation about the C–N bond with the amide oxygen trans-related to the pyran ring oxygen; in the 7-methoxy derivative, the amide oxygen can adopt either trans or cis geometry depending on the polymorph [1]. This single-form crystallization behavior eliminates polymorph-related variability in dissolution rate, bioavailability, and analytical reference standard reproducibility.

X-ray crystallography Polymorphism Solid-state characterization Drug formulation

Adenosine Receptor Subtype Selectivity: A₃ Preference of 2-Carboxamides vs. A₂B Preference of 3-Carboxamides

Chromone-2-carboxamides, including 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, are established as a privileged scaffold for selective A₃ adenosine receptor (A₃AR) ligands. The most potent 2-carboxamide congeners in the series (compounds 21 and 26) bind A₃AR with Kᵢ values of 3,680 nM and 3,750 nM, respectively [1]. In contrast, chromone-3-carboxamides (compounds 8–12) uniformly exhibit A₂B receptor displacement >50%, with the best compounds (9 and 12) achieving Kᵢ values of 2,890 nM and 1,350 nM at A₂B receptors [2]. Although the unsubstituted parent compound was not directly profiled in these radioligand binding studies, the scaffold-level SAR consistently demonstrates that the 2-carboxamide regioisomer channels adenosine receptor affinity toward the A₃ subtype, while the 3-carboxamide regioisomer directs affinity toward A₂B [3].

Adenosine receptors A₃ receptor ligands Inflammation Neuroprotection Subtype selectivity

Antiproliferative Activity: Parent Scaffold as a Null-Cytotoxicity Baseline vs. Active Substituted 2-Carboxamide Derivatives

In a systematic antiproliferative evaluation of 14 substituted chromone-2-carboxamide derivatives (5a–n), the 7,8-dimethoxy-substituted analog (5a) showed no activity against MCF-7, MDA-MB-231, or Ishikawa cancer cell lines at concentrations up to 100 µM, while compound 5g demonstrated IC₅₀ values of 25.7 µM (MCF-7), 48.3 µM (MDA-MB-231), and 25.7 µM (Ishikawa) in CellTiter-Glo assays [1]. The unsubstituted parent scaffold, 4-oxo-N-phenyl-4H-chromene-2-carboxamide, similarly lacks intrinsic cytotoxicity, consistent with the SAR trend that antiproliferative activity in this series requires electron-donating or electron-withdrawing substituents on the chromone core and/or the N-phenyl ring [2]. This establishes the parent compound as the optimal negative-control probe for distinguishing target-mediated cytotoxicity from off-target effects in chromone-2-carboxamide anticancer SAR programs.

Anticancer agents Breast cancer MCF-7 MDA-MB-231 Negative control SAR scaffold

Research and Industrial Application Scenarios for 4-Oxo-N-phenyl-4H-chromene-2-carboxamide: Evidence-Backed Use Cases in MAO-B Drug Discovery, Adenosine Receptor Pharmacology, Crystallography, and Anticancer SAR


Negative Control for MAO-B Inhibitor Screening and SAR Campaigns

As the only chromone regioisomer with confirmed complete inactivity toward MAO-B, 4-oxo-N-phenyl-4H-chromene-2-carboxamide serves as an essential negative control in MAO-B enzymatic assays. Its use allows laboratories to distinguish genuine inhibitory activity of 3-carboxamide leads (IC₅₀ = 8.3–400 nM) from assay background, and to validate that observed inhibition arises from regiospecific structural features rather than nonspecific chromone–protein interactions [1]. This evidence is supported by the IUCr structural study confirming that the 2-carboxamide's intramolecular hydrogen bond network sterically precludes the MAO-B binding conformation [2].

A₃ Adenosine Receptor Ligand Scaffold for Inflammatory and Neurodegenerative Disease Programs

The chromone-2-carboxamide scaffold, exemplified by 4-oxo-N-phenyl-4H-chromene-2-carboxamide, is the validated entry point for developing selective A₃ adenosine receptor ligands. The A₃AR is a therapeutic target in inflammation, asthma, cardiac ischemia, and neurodegeneration. Researchers initiating A₃AR-focused medicinal chemistry should procure this parent scaffold as the synthetic starting point, as the 2-carboxamide regioisomer directs receptor affinity toward A₃ (Kᵢ ~3,700 nM for optimized derivatives), whereas 3-carboxamide analogs redirect binding to A₂B receptors (Kᵢ ~1,350–2,890 nM) [3].

Single-Form Crystalline Reference Standard for Solid-State Characterization and Formulation Development

The exclusive crystallization of 4-oxo-N-phenyl-4H-chromene-2-carboxamide in space group P2₁/n—without the polymorphic diversity observed in its 7-methoxy analog (which exhibits three solid-state forms)—makes it the preferred crystalline reference standard for analytical method development. Its single-form behavior eliminates polymorph quantification challenges during HPLC method validation, ensures reproducible dissolution testing, and provides a stable crystalline benchmark for calibrating differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) instrumentation [4].

Null-Cytotoxicity Baseline Probe for Anticancer Chromone-2-Carboxamide SAR Studies

In antiproliferative screening programs targeting breast and endometrial cancer cell lines (MCF-7, MDA-MB-231, Ishikawa), the unsubstituted parent scaffold provides a validated zero-activity baseline. The SAR trend demonstrates that cytotoxicity in this series requires substituent introduction (e.g., compound 5g: IC₅₀ = 25.7–48.3 µM), while the parent compound and its 7,8-dimethoxy analog (5a) remain inactive [5]. Incorporation of this compound as a negative control in each screening plate enables rigorous normalization of cell viability data and unambiguous attribution of cytotoxic effects to designed structural modifications [6].

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